what is the structure of 2-Methoxybenzhydrazide
what is the structure of 2-Methoxybenzhydrazide
An In-Depth Technical Guide to the Structure, Synthesis, and Application of 2-Methoxybenzhydrazide
Abstract
This technical guide provides a comprehensive analysis of 2-Methoxybenzhydrazide (CAS No. 7466-54-8), a pivotal intermediate in pharmaceutical and chemical research. We will dissect its core molecular structure, including its three-dimensional conformation and crystallographic properties. The document details established synthetic protocols, such as the classical hydrazinolysis of esters and modern microwave-assisted methods, explaining the chemical principles that underpin these techniques. Furthermore, this guide explores the compound's physicochemical and spectroscopic profile, which is essential for its identification and quality control. Finally, we examine its applications, focusing on its role as a versatile scaffold for generating Schiff bases and other derivatives with significant biological activity. This paper is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of 2-Methoxybenzhydrazide's chemical nature and utility.
Core Molecular Structure and Identification
2-Methoxybenzhydrazide is an aromatic organic compound characterized by a carefully arranged set of functional groups that dictate its chemical reactivity and utility. Its structure consists of a benzene ring substituted at the ortho-positions with a methoxy group (-OCH₃) and a benzhydrazide group (-CONHNH₂).
Chemical Identity
The fundamental identifiers for 2-Methoxybenzhydrazide are summarized below, providing a clear reference for procurement, registration, and experimental design.
| Identifier | Value |
| IUPAC Name | 2-methoxybenzohydrazide[1][2][3] |
| CAS Number | 7466-54-8[1][4] |
| Molecular Formula | C₈H₁₀N₂O₂[1][2][4][5] |
| Molecular Weight | 166.18 g/mol [1][2][4][5] |
| Synonyms | o-Anisohydrazide, o-Anisic acid hydrazide, 2-Methoxybenzoylhydrazine[2][4][6] |
Structural Elucidation
The molecule's architecture is centered on a phenyl ring. The key functional groups are:
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Hydrazide Group (-C(=O)NHNH₂): This is the primary reactive center of the molecule. The carbonyl group imparts typical amide characteristics, while the terminal primary amine (-NH₂) is a potent nucleophile, making it an ideal handle for derivatization, particularly in condensation reactions.
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Methoxy Group (-OCH₃): Located at the C2 position (ortho to the hydrazide), this electron-donating group influences the electronic properties of the aromatic ring. It can also participate in intramolecular hydrogen bonding, which affects the molecule's conformation.
3D Conformation and Crystallography
X-ray crystallography studies have revealed the precise three-dimensional structure of 2-Methoxybenzhydrazide in its solid state.[7] A notable finding is that the compound crystallizes with two independent, yet chemically identical, molecules within the crystallographic unit cell.[7]
The stability of the crystal lattice is significantly influenced by a network of hydrogen bonds.[7] Both intermolecular (between different molecules) and intramolecular (within the same molecule) hydrogen bonds are present. Specifically, N—H⋯N and N—H⋯O interactions create a linear chain of molecules, contributing to the material's overall stability and physical properties, such as its melting point.[7]
Physicochemical and Spectroscopic Profile
Proper characterization is essential for verifying the identity and purity of 2-Methoxybenzhydrazide.
Physical Properties
The macroscopic properties of the compound are consistent with its molecular structure.
| Property | Value | Source |
| Appearance | Off-white to light brown solid | [4] |
| Melting Point | 78-80 °C | [4] |
| Solubility | Slightly soluble in water | [2][4] |
Spectroscopic Characterization
Spectroscopic methods provide a fingerprint of the molecule, allowing for unambiguous structural confirmation.
-
Infrared (IR) Spectroscopy: The IR spectrum is used to identify the key functional groups. Expected characteristic absorption bands include a strong C=O (carbonyl) stretch, N-H (amine) stretching vibrations, and C-O-C (ether) stretches associated with the methoxy group. NIST provides reference IR spectral data for this compound.[1][8]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the proton environment. Expected signals include distinct peaks for the aromatic protons, a singlet for the methoxy (-OCH₃) protons, and exchangeable peaks for the amine (-NH₂) and amide (-NH-) protons. ¹³C NMR would show characteristic signals for the carbonyl carbon, the methoxy carbon, and the distinct aromatic carbons.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. Under electron ionization (EI), the compound will show a molecular ion peak (M⁺) corresponding to its molecular weight of approximately 166.18 g/mol .[1] Analysis of the fragmentation pattern can further validate the structure.
Synthesis and Derivatization
2-Methoxybenzhydrazide is typically synthesized via the hydrazinolysis of a corresponding ester. This foundational structure is then frequently used to create more complex molecules, such as Schiff bases.
Primary Synthesis Pathway: Hydrazinolysis of Esters
The most common and reliable method for preparing 2-Methoxybenzhydrazide is the reaction of an ortho-methoxy-substituted benzoic acid ester with hydrazine hydrate.[7]
Causality Behind the Protocol:
-
Nucleophilic Acyl Substitution: The reaction proceeds via a nucleophilic acyl substitution mechanism. Hydrazine (NH₂NH₂) is a strong alpha-effect nucleophile, meaning it is more reactive than predicted by its basicity alone. It readily attacks the electrophilic carbonyl carbon of the ester.
-
Leaving Group Departure: The alkoxy group (e.g., -OEt from ethyl-2-methoxybenzoate) is expelled as a stable alcohol (ethanol), driving the reaction forward.
-
Use of Reflux: Heating the reaction mixture to reflux in a solvent like ethanol increases the reaction rate, ensuring the completion of the synthesis in a reasonable timeframe.[7]
Experimental Protocol:
-
Dissolve ethyl-2-methoxybenzoate (1 equivalent) in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (typically 5 equivalents) to the solution.[7] The excess ensures the reaction goes to completion.
-
Heat the mixture to reflux and maintain for several hours (e.g., 5 hours).[7]
-
After cooling, remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
A solid product will precipitate. Wash the resulting solid with a non-polar solvent like hexane to remove unreacted starting material and other impurities.[7]
-
The final product, 2-methoxybenzhydrazide, can be further purified by recrystallization if necessary.
Application in Schiff Base Synthesis
A primary application of 2-Methoxybenzhydrazide is its use as a building block for synthesizing Schiff bases (also known as hydrazones in this context). The terminal -NH₂ group readily undergoes a condensation reaction with the carbonyl group of an aldehyde or ketone.
Causality Behind the Protocol: This reaction is a cornerstone of combinatorial chemistry. By reacting the single 2-Methoxybenzhydrazide scaffold with a diverse library of aldehydes and ketones, a large number of distinct derivative compounds can be generated efficiently. These derivatives often possess enhanced or entirely new biological activities.[9][10]
Applications in Drug Discovery and Chemical Biology
While 2-Methoxybenzhydrazide itself has some reported bioactivity, its true value lies in its role as a versatile chemical scaffold.
-
Pharmaceutical Intermediate: The compound is widely used as a starting material or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[2][4][11]
-
Intrinsic Biological Activity: Studies have shown that 2-Methoxybenzhydrazide possesses antifungal and phytotoxic properties, indicating its potential for agrochemical applications or as a lead compound for antifungal drug development.[7]
-
Bioactivity of Derivatives: The true power of this scaffold is realized in its derivatives. Schiff bases synthesized from 2-Methoxybenzhydrazide are a well-explored class of compounds with a broad spectrum of biological activities, including:
-
Antibacterial Activity: Derivatives have been synthesized and tested against pathogens like Escherichia coli and Bacillus subtilis.[9][12]
-
Antifungal and Antitumor Activity: The general class of hydrazide-hydrazones is known to be a rich source of compounds with potential antifungal and antitumor properties.[9]
-
Conclusion
2-Methoxybenzhydrazide is a structurally well-defined and synthetically accessible molecule of significant importance to the scientific community. Its unique arrangement of a hydrazide moiety and a methoxy group on a phenyl ring provides a reactive and tunable platform for chemical synthesis. A thorough understanding of its structure, confirmed by modern spectroscopic and crystallographic techniques, is paramount for its effective use. As a key intermediate, particularly for the generation of biologically active Schiff bases, 2-Methoxybenzhydrazide continues to be a valuable tool for researchers in medicinal chemistry, drug discovery, and materials science.
References
[4] 2-METHOXYBENZHYDRAZIDE | 7466-54-8 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB1373349_EN.htm] [1] 2-Methoxybenzhydrazide - NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C7466548] [13] 2-Methoxybenzhydrazide - CAS:7466-54-8 - Sunway Pharm Ltd. [URL: https://www.sunwaypharm.com/2-methoxybenzhydrazide-cas-7466-54-8] [6] Chemical Properties of 2-Methoxybenzhydrazide (CAS 7466-54-8) - Cheméo. [URL: https://www.chemeo.com/cid/40-302-5/2-Methoxybenzhydrazide.html] [2] 2-Methoxybenzhydrazide, 98+% - Fisher Scientific. [URL: https://www.fishersci.com/shop/products/2-methoxybenzhydrazide-98/A1361909] [5] 2-Methoxybenzohydrazide | CAS 7466-54-8 - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/2-methoxybenzohydrazide-7466-54-8] [3] o-Anisohydrazide | C8H10N2O2 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/24051] [7] 2-Methoxybenzohydrazide - National Center for Biotechnology Information (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960713/] [14] 2-METHOXYBENZHYDRAZIDE | CAS No.7466-54-8 Synthetic Routes - Guidechem. [URL: https://www.guidechem.com/cas/7466-54-8.html] [15] Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Figure-1%3A-Synthesis-pathway-of-N'-Benzylidene-4-of-N'-(-and-N'-(-in-Silico/1b356264d8a59489431477431e7c9f6973e7208d] [9] Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli - Pharmacy Education. [URL: https://pharmacyeducation.fip.org/pharmacyeducation/article/view/1004] [16] 2-METHOXYBENZAMIDE | 2439-77-2 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5373348_EN.htm] [12] (PDF) Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity - ResearchGate. [URL: https://www.researchgate.net/publication/320146035_Synthesis_of_N'-2-Methoxybenzylidene-4-Hydroxy_Benzohydrazide_and_N'-4-Nitrobenzylidene-4-Hydroxy_Benzohydrazide_in_Silico_Study_and_Antibacterial_Activity] [17] 4-Methoxybenzohydrazide | C8H10N2O2 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/76792] [11] 2-Methoxybenzhydrazide, 98+% 10 g | Buy Online | Thermo Scientific Chemicals. [URL: https://www.thermofisher.com/order/catalog/product/A13619.09] [8] 2-Methoxybenzhydrazide IR Spectrum - NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C7466548&Type=IR-SPEC&Index=1#IR-SPEC] [18] Benzoic acid, 3-methoxy-2-methyl-, 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide - Substance Details - EPA. [URL: https://comptox.epa.gov/dashboard/dsstoxdb/results/details/DTXSID3032628] [19] 2-METHOXYBENZHYDRAZIDE | 7466-54-8 - ChemicalBook Global. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1373349.htm] [20] 4-Methoxybenzhydrazide 97 | 3290-99-1 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/381667] [10] 2-Meth-oxy-N'-(2-methoxy-benzyl-idene)benzohydrazide. - OmicsDI. [URL: https://www.omicsdi.org/dataset/europepmc/S-EPMC2960713]
Sources
- 1. 2-Methoxybenzhydrazide [webbook.nist.gov]
- 2. 2-Methoxybenzhydrazide, 98+% | Fisher Scientific [fishersci.ca]
- 3. o-Anisohydrazide | C8H10N2O2 | CID 24051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-METHOXYBENZHYDRAZIDE | 7466-54-8 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 2-Methoxybenzhydrazide (CAS 7466-54-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 2-Methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Methoxybenzhydrazide [webbook.nist.gov]
- 9. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 10. S-EPMC2960713 - 2-Meth-oxy-N'-(2-methoxy-benzyl-idene)benzohydrazide. - OmicsDI [omicsdi.org]
- 11. 2-Methoxybenzhydrazide, 98+% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. 2-Methoxybenzhydrazide - CAS:7466-54-8 - Sunway Pharm Ltd [3wpharm.com]
- 14. Page loading... [wap.guidechem.com]
- 15. Figure 1 from Synthesis of N’-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N’-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity | Semantic Scholar [semanticscholar.org]
- 16. 2-METHOXYBENZAMIDE | 2439-77-2 [chemicalbook.com]
- 17. 4-Methoxybenzohydrazide | C8H10N2O2 | CID 76792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 19. 2-METHOXYBENZHYDRAZIDE | 7466-54-8 [chemicalbook.com]
- 20. 4-Methoxybenzhydrazide 97 3290-99-1 [sigmaaldrich.com]
